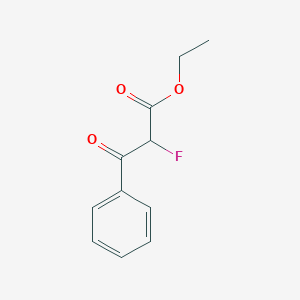

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTELMTOYSPFNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505553 | |

| Record name | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1479-22-7 | |

| Record name | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-fluoro-3-oxo-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of ethyl 2-fluoro-3-oxo-3-phenylpropanoate

An In-Depth Technical Guide to the Synthesis of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

Executive Summary

α-Fluoro-β-keto esters are a class of compounds of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the fluorine atom.[1][2] this compound is a valuable fluorinated building block used in the synthesis of more complex molecules, including drug candidates where fluorine incorporation can enhance metabolic stability and binding affinity.[2][3] This guide provides a comprehensive overview of the principal and most efficient method for its synthesis: the direct electrophilic fluorination of ethyl benzoylacetate. We will delve into the reaction mechanism, compare key fluorinating agents, provide detailed experimental protocols, and discuss process optimization. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this important transformation.

Introduction: The Strategic Value of Fluorination

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[4] The small size of the fluorine atom, its high electronegativity, and the strength of the carbon-fluorine bond can profoundly alter a molecule's properties, including its acidity, lipophilicity, and resistance to metabolic degradation. α-Fluoro-β-keto esters, in particular, are versatile intermediates because they possess three distinct functional groups—a ketone, an ester, and a fluorinated stereocenter—that can be selectively manipulated.[3]

This compound serves as a prime example of these key building blocks. Its synthesis is a critical step for accessing a range of more complex fluorinated compounds. The most direct and widely adopted synthetic strategy involves the electrophilic fluorination of the active methylene group in ethyl benzoylacetate, a readily available 1,3-dicarbonyl precursor.[1][5]

The Core Synthetic Strategy: Electrophilic Fluorination

The central principle of this synthesis is the reaction of a carbon-centered nucleophile with an electrophilic fluorine source.[6] The starting material, ethyl benzoylacetate, is a 1,3-dicarbonyl compound, and the hydrogen atoms on the carbon between the two carbonyl groups (the α-carbon) are acidic. This allows for the formation of a nucleophilic enol or enolate intermediate, which is the reactive species in the fluorination process.[7]

Mechanistic Pathway: The Role of the Enolate

The reaction proceeds via the enolate intermediate of ethyl benzoylacetate. While the mechanism of electrophilic fluorination has been a subject of debate (S_N2 versus single-electron transfer, SET), for 1,3-dicarbonyl compounds, the process is generally considered to be a polar, two-electron transfer.[6][8][9]

The key steps are:

-

Enolate Formation: In the presence of a base, or through keto-enol tautomerism even in neutral media, a portion of the ethyl benzoylacetate exists as its enolate. This enolate is a soft nucleophile, with significant electron density on the α-carbon.

-

Nucleophilic Attack: The enolate attacks the electrophilic fluorine atom of the fluorinating agent in an S_N2-type mechanism.[10]

-

Fluorine Transfer: The N-F bond of the reagent breaks, transferring a fluorine cation (F⁺) equivalent to the α-carbon and regenerating the neutral form of the reagent's backbone.

Caption: Mechanism of electrophilic fluorination of ethyl benzoylacetate.

A Comparative Analysis of Key Fluorinating Reagents

While various electrophilic fluorinating agents exist, two have become standards in modern organic synthesis due to their efficacy, stability, and commercial availability: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[11][12]

| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |

| Structure | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | (C₆H₅SO₂)₂NF |

| Reactivity | Highly reactive, powerful electrophilic source.[1] | Mild and highly selective fluorinating agent.[2][13] |

| Solubility | Soluble in polar solvents like acetonitrile and water.[1][14] | Soluble in many common organic solvents (DCM, Chloroform, Ethyl Acetate).[15] |

| Handling | Crystalline solid, stable, and relatively safe to handle.[1] | Crystalline solid, stable to acid, easy to handle.[15] |

| Typical Use | General purpose fluorination of a wide range of nucleophiles, including enolates and enol ethers.[6][16] | Excellent for monofluorination of electron-rich aromatics, silyl enol ethers, and metal enolates.[2][4] |

| Byproducts | DABCO-based byproducts, generally water-soluble and easily removed. | Benzenesulfonimide, which can sometimes complicate purification. |

Experimental Protocols

The following protocols are illustrative and represent robust starting points for the synthesis. As with any chemical procedure, they should be performed with appropriate safety precautions by trained personnel.

Synthesis via Direct Fluorination with Selectfluor®

This protocol is adapted from general procedures for the fluorination of 1,3-dicarbonyl compounds.[1][14] The stoichiometry is key to ensuring selective monofluorination.

Materials and Equipment:

-

Ethyl benzoylacetate (≥97%)[5]

-

Selectfluor®

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask with magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for chromatography

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add ethyl benzoylacetate (1.92 g, 10.0 mmol, 1.0 equiv.). Dissolve the starting material in 40 mL of anhydrous acetonitrile. Begin stirring the solution at room temperature.

-

Reagent Addition: In a single portion, add Selectfluor® (3.72 g, 10.5 mmol, 1.05 equiv.) to the stirred solution. A slight exotherm may be observed.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a colorless to pale yellow oil. Confirm the identity and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.[17][18] Typical yields range from 80-95%.

Process Optimization and Troubleshooting

| Parameter | Consideration | Optimization Strategy |

| Selectivity | The primary side reaction is difluorination, forming ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. | Use of a slight excess (1.05-1.1 equiv.) of the fluorinating agent is optimal. A large excess will promote difluorination.[1][14] Perform the reaction at room temperature or below; higher temperatures can decrease selectivity. |

| Incomplete Reaction | The starting material, ethyl benzoylacetate, remains after the expected reaction time. | Ensure the use of anhydrous solvent, as water can interfere with the reaction. Confirm the quality and activity of the Selectfluor® reagent. |

| Purification | The product has similar polarity to some byproducts, making separation challenging. | A slow, careful gradient during column chromatography is essential for achieving high purity. Monitoring fractions by TLC is critical. |

| Scale-up | Reactions may become more exothermic on a larger scale. | For gram-scale or larger reactions, consider adding the Selectfluor® portion-wise and monitoring the internal temperature, potentially using an ice bath to maintain room temperature.[14] |

Safety Considerations

-

Electrophilic Fluorinating Agents: Selectfluor® and NFSI are powerful oxidizing agents. While they are relatively stable solids, they should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

-

Solvents: Acetonitrile and ethyl acetate are flammable. All operations should be performed away from ignition sources.

-

General Precautions: Standard laboratory safety procedures should be followed at all times. The work-up procedure involves quenching the reaction, which should be done carefully.

Conclusion

The is most effectively achieved through the direct electrophilic fluorination of ethyl benzoylacetate. Commercially available reagents such as Selectfluor® provide a reliable, high-yielding, and scalable route to this valuable synthetic intermediate.[19] By carefully controlling stoichiometry and reaction conditions, researchers can selectively achieve monofluorination and obtain the target compound in high purity. This guide provides the fundamental knowledge and practical protocols necessary for drug development professionals and synthetic chemists to successfully incorporate this key fluorinated building block into their research programs.

References

- J. Liu, C. He, J. Wang, L. Zhang, Y. Ma, Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Journal of Fluorine Chemistry.

-

Wikipedia contributors. Electrophilic fluorination. Wikipedia, The Free Encyclopedia. [Link]

-

Wood, S. H., et al. The electrophilic fluorination of enol esters using SelectFluor : a polar two-electron process. University of Strathclyde Institutional Repository. [Link]

-

Hampton, A. S., et al. Quinuclidine-mediated direct fluorination of ethyl benzoylacetate derivatives 4a-g. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Power of Precision: NFSI in Modern Organic Synthesis. inno-chem.com. [Link]

-

Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). organic-chemistry.org. [Link]

-

Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). organic-chemistry.org. [Link]

-

Al-Hadedi, A. A. M., et al. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules. [Link]

-

Wood, S. H., et al. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. ResearchGate. [Link]

-

Al-Hadedi, A. A. M., et al. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. [Link]

-

Ghorai, P. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances. [Link]

-

Ball, N. D., et al. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society. [Link]

-

Scerba, M. T. Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign. [Link]

-

Al-Hadedi, A. A. M., et al. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. MDPI. [Link]

-

Tang, L., et al. Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry. [Link]

-

Rozen, S. SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Organic Preparations and Procedures International. [Link]

-

Patel, S. Electrophilic Fluorination. Bryn Mawr College. [Link]

-

ResearchGate. Fluorination of 1,3-dicarbonyl compounds. ResearchGate. [Link]

-

Hodgson, D. R. W., et al. (a) Reaction scheme for fluorination reactions of 1,3-dicarbonyls 5a–d with Selectfluor™ or NFSI in MeCN at controlled temperatures. ResearchGate. [Link]

-

SpectraBase. Ethyl 2-fluoro-3-oxo-3-phenyl-propanoate. spectrabase.com. [Link]

-

SpectraBase. This compound. spectrabase.com. [Link]

-

Hintermann, L., et al. Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. ResearchGate. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Sans, V., et al. Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. ResearchGate. [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. nbinno.com [nbinno.com]

- 3. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl benzoylacetate redist., = 97.0 HPLC 94-02-0 [sigmaaldrich.com]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. core.ac.uk [core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review | MDPI [mdpi.com]

- 12. brynmawr.edu [brynmawr.edu]

- 13. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 16. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 17. spectrabase.com [spectrabase.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. researchgate.net [researchgate.net]

ethyl 2-fluoro-3-oxo-3-phenylpropanoate chemical properties

An In-depth Technical Guide to Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound, a fluorinated β-keto ester, is a pivotal building block in modern synthetic and medicinal chemistry. The strategic introduction of a fluorine atom at the α-position of the β-keto ester moiety imparts unique electronic properties that significantly influence its reactivity and the biological activity of its derivatives. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of this compound. Furthermore, it explores its applications as a key intermediate in the development of novel pharmaceuticals, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Intermediates

The incorporation of fluorine into organic molecules has become a cornerstone of contemporary drug design. Fluorine's high electronegativity and small atomic size can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound (also known as ethyl benzoylfluoroacetate) is a prime example of a versatile fluorinated intermediate.[2][3] Its structure, featuring a reactive β-dicarbonyl system and a strategically placed fluorine atom, makes it a valuable precursor for a wide range of complex molecular architectures. This guide aims to provide an in-depth understanding of this compound, from its fundamental properties to its practical applications in the synthesis of high-value molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis.

Core Chemical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Ethyl 2-benzoyl-2-fluoroacetate, ethyl benzoylfluoroacetate, ethyl α-fluorobenzoylacetate | [2][3][4] |

| CAS Number | 1479-22-7 | [2][4] |

| Molecular Formula | C₁₁H₁₁FO₃ | [2][4] |

| Molecular Weight | 210.20 g/mol | [2][4] |

| Appearance | Liquid / Low-melting solid | [2][3] |

| Melting Point | 33-35 °C | [2] |

| Boiling Point | 116 °C at 0.3 mmHg | [2] |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.20 ± 0.26 | [2] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the aromatic protons of the phenyl group, and a characteristic doublet for the proton at the α-carbon, with coupling to the adjacent fluorine atom.

-

¹³C NMR : The carbon NMR will display distinct resonances for the carbonyl carbons of the ester and ketone, the carbons of the phenyl ring, the ethyl group carbons, and the α-carbon, which will exhibit a large one-bond carbon-fluorine coupling constant.

-

¹⁹F NMR : The fluorine NMR spectrum will show a single resonance, likely a doublet of quartets due to coupling with the α-proton and the protons of the ethyl group's methylene, providing unambiguous confirmation of the fluorine's presence and electronic environment. Comprehensive NMR and mass spectrometry data for this compound are available in public databases such as SpectraBase.[5]

-

Synthesis and Reactivity

This compound is a member of the β-keto ester class of compounds, known for their synthetic versatility.[2] The presence of the α-fluoro substituent introduces unique reactivity patterns.

Synthetic Pathway: Electrophilic Fluorination

A common and efficient method for the synthesis of α-fluoro-β-keto esters is the direct electrophilic fluorination of the corresponding β-keto ester. The synthesis of this compound can be achieved by reacting ethyl benzoylacetate with an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis with Selectfluor®

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Ethyl benzoylacetate

-

Selectfluor®

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in anhydrous acetonitrile.

-

With vigorous stirring, add Selectfluor® (1.1 equivalents) portion-wise to the solution at room temperature. The reaction may be mildly exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or in-line NMR spectroscopy.[6]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity Profile

The reactivity of this compound is dominated by the interplay between the two carbonyl groups, the acidic α-proton, and the electron-withdrawing fluorine atom.

Caption: Key reactivity pathways of this compound.

-

Enolate Formation : Despite the presence of the electron-withdrawing fluorine, the α-proton is still acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

-

Reduction : The ketone carbonyl can be selectively reduced in the presence of the ester using reducing agents like sodium borohydride to yield α-fluoro-β-hydroxy esters, which are valuable chiral building blocks.

-

Condensation Reactions : The ketone moiety can undergo condensation with amines. For instance, reaction with ammonium acetate can yield ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate, a versatile enamine intermediate.[7]

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various biologically active compounds.[2] Its utility is analogous to other α-fluoro-β-keto esters, which are pivotal in the synthesis of important pharmaceuticals. For example, the related compound ethyl 2-fluoro-3-oxopentanoate is a crucial intermediate in the production of antifungal agents like Voriconazole.[8] This highlights the potential of this compound in the development of novel therapeutics, particularly in areas where the introduction of a fluorinated phenyl group can enhance biological activity.

The compound is instrumental in the chemoselective preparation of other α-halogenated-β-keto esters, which are themselves valuable synthetic intermediates for pharmaceuticals and agrochemicals.[2]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazard Identification : This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling and Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid : In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.

Conclusion

This compound is a high-value, versatile intermediate in organic synthesis with significant potential in drug discovery and development. Its unique combination of a reactive β-keto ester functionality and an α-fluoro substituent allows for the creation of complex molecular architectures with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory and beyond. As the demand for sophisticated, fluorinated pharmaceuticals continues to grow, the importance of building blocks like this compound will undoubtedly increase.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1479-22-7, 2-FLUORO-3-OXO-3-PHENYLPROPIONIC ACID ETHYL ESTER. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-diazo-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYL-2-FLUORO-2-PHENYL-PROPANOATE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Accelerating Drug Discovery with Custom Ethyl 2-fluoro-3-oxopentanoate Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl fluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 2-(18F)fluoro-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl trifluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 3-phenylpropanoate | CAS#:2021-28-5. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl benzoyl acetate, 94-02-0. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 2. Cas 1479-22-7,2-FLUORO-3-OXO-3-PHENYLPROPIONIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C11H11FO3 | CID 12646284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

ethyl 2-fluoro-3-oxo-3-phenylpropanoate reaction mechanism

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

Abstract

This compound is a fluorinated β-keto ester of significant interest in medicinal chemistry and synthetic organic chemistry. Its synthesis provides a classic example of multi-step organic transformations, combining fundamental bond-forming reactions with modern fluorination techniques. This guide offers an in-depth analysis of the reaction mechanism, beginning with the formation of the core β-keto ester scaffold, ethyl benzoylacetate, via the Claisen condensation, followed by a detailed exploration of the subsequent electrophilic α-fluorination. We will dissect the causality behind experimental choices, provide validated protocols, and present the underlying chemical principles that govern this transformation, offering researchers and drug development professionals a comprehensive resource for understanding and applying this chemistry.

Introduction: The Strategic Importance of α-Fluoro β-Keto Esters

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. α-Fluoro β-keto esters, such as this compound, are valuable building blocks because they contain multiple functional handles that can be selectively manipulated to construct complex molecular architectures.[1][2] They serve as precursors for fluorinated heterocycles, amino acids, and other pharmacologically relevant scaffolds.[1]

Understanding the mechanistic underpinnings of their synthesis is paramount for optimizing reaction conditions, controlling selectivity, and adapting the methodology to new substrates. This guide is structured to follow the logical synthetic sequence: the construction of the carbon backbone followed by the introduction of the key fluorine atom.

Mechanistic Pathway I: Formation of the Ethyl Benzoylacetate Backbone

The foundational precursor to the target molecule is ethyl 3-oxo-3-phenylpropanoate, commonly known as ethyl benzoylacetate. This β-keto ester is a versatile intermediate in its own right.[3] Its most classical and efficient synthesis is achieved through the Claisen condensation, a cornerstone carbon-carbon bond-forming reaction.[4][5][6]

The Claisen Condensation: A Step-by-Step Analysis

The Claisen condensation involves the base-mediated reaction between two ester molecules to form a β-keto ester.[7] In a "mixed" or "crossed" Claisen condensation, an enolizable ester (like ethyl acetate) reacts with a non-enolizable ester (like ethyl benzoate, which lacks α-protons) to prevent self-condensation of the latter.

The mechanism proceeds through the following discrete steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) in ethanol, abstracts an acidic α-proton from ethyl acetate. This deprotonation forms a resonance-stabilized ester enolate, which serves as the key carbon nucleophile. The choice of an alkoxide base corresponding to the ester's alcohol portion (ethoxide for an ethyl ester) is critical to prevent transesterification side reactions.

-

Nucleophilic Acyl Substitution: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl benzoate. This addition step results in a tetrahedral alkoxide intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. It reforms the carbonyl double bond by expelling the most stable leaving group, which is an ethoxide ion (⁻OEt), to yield the β-keto ester product, ethyl benzoylacetate.

-

Irreversible Deprotonation (The Driving Force): The reaction equilibrium up to this point is not strongly favored. However, the α-protons on the newly formed ethyl benzoylacetate, situated between two electron-withdrawing carbonyl groups, are significantly more acidic (pKa ≈ 11) than the α-protons of the starting ethyl acetate (pKa ≈ 25). The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates the product to form a highly stable, resonance-delocalized enolate.[5][6] This final deprotonation step shifts the entire equilibrium towards the product side, driving the reaction to completion and necessitating the use of a full equivalent of base rather than a catalytic amount.[5]

-

Acidic Workup: The reaction is quenched with a mild acid (e.g., dilute sulfuric or acetic acid) to protonate the stable enolate, yielding the final neutral ethyl benzoylacetate product.[7][8]

Visualization: Claisen Condensation Workflow

Caption: The Claisen condensation mechanism for ethyl benzoylacetate formation.

Mechanistic Pathway II: Electrophilic α-Fluorination

With the β-keto ester backbone in hand, the next critical transformation is the introduction of a fluorine atom at the α-position. This is achieved via an electrophilic fluorination reaction, where the enol or enolate of ethyl benzoylacetate acts as a nucleophile to attack a source of "electrophilic fluorine" (F⁺).

Reagents and Rationale

-

Substrate: Ethyl benzoylacetate. Its acidic α-proton makes it an ideal substrate for generating the necessary nucleophilic enolate/enol form.

-

Fluorinating Agent: Modern electrophilic fluorination avoids the use of hazardous elemental fluorine (F₂). Instead, stable, solid N-F reagents are employed. The most common and effective are:

-

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). It is highly effective, relatively safe to handle, and widely used.[1][9]

-

N-Fluorobenzenesulfonimide (NFSI): Offers a different reactivity profile and is also a bench-stable solid. It is often used in metal-catalyzed processes.[1][9][10][11]

-

The Core Mechanism of Electrophilic Fluorination

The reaction proceeds through a straightforward and logical two-step sequence:

-

Enolate/Enol Formation: In solution, ethyl benzoylacetate exists in a tautomeric equilibrium between the keto form and the more nucleophilic enol form. The presence of a base (even a weak one like Na₂CO₃) or a Lewis acid catalyst can significantly increase the concentration of the enol or generate the even more potent enolate anion by deprotonating the α-carbon.[12][13][14] This step is crucial as it "activates" the α-position for electrophilic attack.

-

Nucleophilic Attack on Fluorine: The electron-rich double bond of the enol (or the carbanion of the enolate) attacks the electrophilic fluorine atom of the N-F reagent (e.g., Selectfluor). The N-F bond is polarized, rendering the fluorine atom susceptible to nucleophilic attack. This attack forms the new C-F bond and breaks the N-F bond, yielding the final product, this compound, and the stable, non-reactive byproduct of the fluorinating agent.

The Role of Catalysts: An Expert Insight

While the fluorination can proceed without a catalyst, it is often slow.[14] Field-proven protocols frequently incorporate catalysts to enhance reaction rates and selectivity.

-

Base Catalysis: A simple base (e.g., K₃PO₄, Na₂CO₃) increases the rate by shifting the keto-enol equilibrium towards the more nucleophilic enolate form, thereby accelerating the rate-determining nucleophilic attack step.[9]

-

Lewis Acid Catalysis: Chiral metal complexes, such as those involving Titanium (Ti) or Copper (Cu), can act as Lewis acids.[1][12][15] The Lewis acid coordinates to one or both carbonyl oxygens of the β-keto ester. This coordination enhances the acidity of the α-proton, promoting enolization, and can create a chiral environment around the substrate, enabling asymmetric fluorination to produce enantiomerically enriched products.[1][9]

Visualization: Electrophilic Fluorination Workflow

Caption: The electrophilic fluorination mechanism using an N-F reagent.

Experimental Protocols and Data

The protocols described below are representative methodologies derived from established literature procedures and should be performed with appropriate safety precautions by trained personnel.

Protocol 1: Synthesis of Ethyl Benzoylacetate

-

Reference: Adapted from procedures found in Organic Syntheses.[8][16][17]

-

Methodology:

-

To a flask containing absolute ethanol, add clean sodium metal in portions to generate sodium ethoxide in situ.

-

To the cooled sodium ethoxide solution, add ethyl acetate, followed by the dropwise addition of ethyl benzoate while maintaining a low temperature (0-10 °C).

-

Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench by pouring it into a mixture of ice and dilute sulfuric acid to neutralize the base and protonate the product enolate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure ethyl benzoylacetate.

-

Protocol 2: α-Fluorination with Selectfluor®

-

Reference: Based on general procedures for the fluorination of β-keto esters.[13][14][18]

-

Methodology:

-

Dissolve ethyl benzoylacetate (1.0 eq.) in a suitable solvent (e.g., acetonitrile) in a reaction flask.

-

Add Selectfluor® (typically 1.1-1.2 eq.) to the solution.

-

If using a catalyst, add the base (e.g., Na₂CO₃) or Lewis acid at this stage.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or ¹H NMR spectroscopy.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine to remove the solvent and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude oil via flash column chromatography on silica gel to afford the pure this compound.

-

Product Data

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [19] |

| CAS Number | 1479-22-7 | [19][20] |

| Molecular Formula | C₁₁H₁₁FO₃ | [19] |

| Molecular Weight | 210.20 g/mol | [19] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Spectroscopic Data | NMR, FTIR, and MS data are available for characterization. | [21][22] |

Conclusion and Outlook

The synthesis of this compound is a well-defined process rooted in fundamental organic reactions. The mechanism is a logical sequence of enolate generation, nucleophilic acyl substitution to form the carbon framework, followed by a second enol/enolate-mediated nucleophilic attack on an electrophilic fluorine source. The success of the synthesis hinges on a trustworthy understanding of these steps: using a full equivalent of base to drive the Claisen condensation to completion, and selecting the appropriate N-F reagent and catalytic conditions to efficiently achieve α-fluorination.

The insights provided in this guide equip researchers with the foundational knowledge to not only replicate this synthesis but also to intelligently modify and adapt it for the creation of new, structurally diverse fluorinated building blocks essential for the advancement of drug discovery and materials science.

References

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review . MDPI. [Link]

-

Ethyl 2-fluoro-3-oxo-3-phenyl-propanoate . SpectraBase. [Link]

-

This compound . SpectraBase. [Link]

-

Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? . ResearchGate. [Link]

-

Mechanochemical electrophilic fluorination of liquid beta-ketoesters . ResearchGate. [Link]

-

Mechanochemical electrophilic fluorination of liquid beta-ketoesters . Cardiff University ORCA. [Link]

-

Asymmetric fluorination of β‐keto esters by using hydrogen fluoride source 17 . ResearchGate. [Link]

-

Decarboxylative fluorination of β-Ketoacids with N-Fluorobenzenesulfonimide (NFSI) . ScienceDirect. [Link]

-

Acetic acid, benzoyl-, ethyl ester . Organic Syntheses. [Link]

-

Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor . ResearchGate. [Link]

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review . National Institutes of Health (NIH). [Link]

-

Acetic acid, benzoyl-, ethyl ester . Organic Syntheses. [Link]

-

This compound . PubChem. [Link]

-

Copper(I)-Initiated Site-Selective β–ζ-C(sp3)–H Bond Fluorination of Ketones, Carboxylic Esters, and Amides by Selectfluor . ACS Publications. [Link]

-

Reaction of ethyl benzoylacetate . ResearchGate. [Link]

-

Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions . Beilstein Journals. [Link]

-

(PDF) Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions . ResearchGate. [Link]

-

Preparation of Ethyl benzoylacetate . LookChem. [Link]

-

23.7 The Claisen Condensation Reaction . OpenStax. [Link]

-

SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW . SciSpace. [Link]

-

Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers . ACS Publications. [Link]

-

The Claisen Condensation . University of Basrah. [Link]

-

Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications . PubMed. [Link]

- Process for preparation of fluorinated beta-keto ester.

-

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate . PubChem. [Link]

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review . PubMed. [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination . Organic Chemistry Portal. [Link]

-

ethyl 2-diazo-3-oxo-3-phenylpropanoate . ChemSynthesis. [Link]

-

This compound . Georganics. [Link]

-

N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds . RSC Publishing. [Link]

-

Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. [Link]

-

Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts . ACS Publications. [Link]

-

N-Fluorobenzenesulfonimide (NFSI) . Organic Chemistry Portal. [Link]

-

A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate . ResearchGate. [Link]

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review . ResearchGate. [Link]

-

ethyl 2-(18F)fluoro-3-oxo-3-phenylpropanoate . PubChem. [Link]

Sources

- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review | MDPI [mdpi.com]

- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Preparation of Ethyl benzoylacetate - Chempedia - LookChem [lookchem.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound | C11H11FO3 | CID 12646284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Ethyl 3-oxo-3-phenylpropanoate | Sigma-Aldrich [sigmaaldrich.com]

- 21. spectrabase.com [spectrabase.com]

- 22. dev.spectrabase.com [dev.spectrabase.com]

The α-Fluoro-β-Keto Ester Motif: A Keystone for Modern Drug Discovery

An In-depth Technical Guide to Synthesis, Reactivity, and Application

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Within the diverse arsenal of fluorinated building blocks, α-fluoro-β-keto esters have emerged as exceptionally versatile intermediates. Their unique electronic architecture, characterized by the juxtaposition of a highly electronegative fluorine atom and two electron-withdrawing carbonyl groups, imparts a rich and tunable reactivity. This guide provides an in-depth exploration of the synthesis and chemical behavior of α-fluoro-β-keto esters, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind key experimental choices, from asymmetric fluorination strategies to stereoselective carbonyl reductions and novel carbon-carbon bond-forming reactions, grounding our discussion in authoritative mechanistic principles and detailed, validated protocols.

The Core Identity: Electronic Properties and Structural Significance

The reactivity of an α-fluoro-β-keto ester is fundamentally governed by the powerful inductive effect of the fluorine atom at the α-position. This effect has several critical consequences:

-

Increased Acidity of the α-Proton: The electron-withdrawing fluorine atom significantly enhances the acidity of the remaining α-proton (if present) compared to its non-fluorinated analogues. This facilitates enolate formation under milder basic conditions, a crucial aspect for subsequent alkylation or other functionalization reactions.

-

Electrophilic Carbonyl Centers: The fluorine atom's inductive pull extends to the adjacent carbonyl groups, increasing their electrophilicity. This makes both the ketone and ester moieties more susceptible to nucleophilic attack.

-

Stereoelectronic Control: The presence of a stereocenter at the α-position introduces the potential for complex stereochemical outcomes in reactions. The development of asymmetric methodologies to control this center is a major focus of contemporary research.

These electronic features make α-fluoro-β-keto esters highly valuable precursors for synthesizing complex chiral molecules, including fluorinated amino acids and polyketide-like structures.[1][2]

Synthesis: Establishing the Fluorinated Stereocenter

The primary challenge in synthesizing α-fluoro-β-keto esters lies in the controlled, and often stereoselective, introduction of the fluorine atom. The two dominant strategies are electrophilic fluorination of a pre-formed β-keto ester and nucleophilic fluorination approaches.

Electrophilic Fluorination: The Dominant Paradigm

The most prevalent method for synthesizing these compounds involves the reaction of a β-keto ester enolate with an electrophilic fluorinating agent.[3]

Key Reagents:

-

Selectfluor® (F-TEDA-BF₄): A highly effective, stable, and commercially available electrophilic fluorine source.[4][5] Its reactivity is often modulated by Lewis or Brønsted acid catalysts.

-

N-Fluorobenzenesulfonimide (NFSI): Another widely used reagent, known for its high reactivity and utility in various catalytic systems.[3][4]

The core of modern synthetic efforts is to render this fluorination enantioselective, thereby creating a chiral fluorinated building block. This is achieved through catalysis.

-

Metal-Catalyzed Methods: Chiral Lewis acid complexes are used to coordinate the β-keto ester, creating a chiral environment that directs the approach of the electrophilic fluorinating agent to one face of the enolate. A variety of metal/ligand systems, including those based on Titanium, Copper, Europium, and Palladium, have been successfully employed.[4][6][7]

-

Organocatalytic Methods: Chiral amines, phase-transfer catalysts, or chiral phosphoric acids can promote enantioselective fluorination.[2][3][4] For instance, chiral quaternary ammonium salts have been used in phase-transfer catalysis to achieve high yields and moderate to good enantiomeric excesses.[2]

The choice between metal- and organocatalysis often depends on substrate scope, functional group tolerance, and scalability requirements. Metal catalysts can offer high turnover numbers, while organocatalysts may provide milder reaction conditions and avoid metal contamination in the final product.

Featured Protocol: Asymmetric Electrophilic Fluorination using a Eu(III)-pybox Catalyst

This protocol describes a highly enantioselective α-fluorination of a 1-indanone-2-carboxylate derivative, a common cyclic β-keto ester scaffold.[4]

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon), add Europium (III) triflate (Eu(OTf)₃, 0.1 equiv.) and the chiral (S,R)-ind-pybox ligand (0.11 equiv.).

-

Solvent Addition: Add anhydrous acetonitrile (MeCN) to the tube and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Reaction Initiation: Cool the catalyst solution to the specified reaction temperature (e.g., -30 °C).

-

Substrate Addition: Add the tert-butyl 1-indanone-2-carboxylate substrate (1.0 equiv.) to the reaction mixture.

-

Fluorinating Agent Addition: Add N-Fluorobenzenesulfonimide (NFSI, 1.2 equiv.) portion-wise over 10 minutes.

-

Reaction Monitoring: Stir the reaction at -30 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-fluoro-β-keto ester.

Core Reactivity: A Tale of Two Carbonyls and an Acidic Alpha-Position

The synthetic utility of α-fluoro-β-keto esters stems from their predictable and versatile reactivity at three key positions: the β-keto group, the ester, and the α-carbon.

Reduction of the β-Keto Group: Accessing Chiral Fluoroalcohols

One of the most powerful transformations of α-fluoro-β-keto esters is the stereoselective reduction of the ketone to furnish α-fluoro-β-hydroxy esters. These products are invaluable precursors for fluorinated amino acids and other medicinally relevant compounds.[1]

The Challenge of Diastereoselectivity: The reduction of the ketone creates a second stereocenter, meaning up to four stereoisomers are possible. Achieving high diastereoselectivity and enantioselectivity is paramount.

Dynamic Reductive Kinetic Resolution (DYRKR): An Elegant Solution Biocatalysis using ketoreductases (KREDs) has proven to be an exceptionally effective method.[8][9][10] This process often operates via a Dynamic Reductive Kinetic Resolution (DYRKR).

The mechanism relies on two key factors:

-

Racemization: The α-proton is acidic, allowing the (R)- and (S)-enantiomers of the starting keto ester to rapidly interconvert in solution via an enol intermediate.[9]

-

Selective Reduction: The enzyme (KRED) selectively reduces only one of the two enantiomers much faster than the other.

Because the substrate racemization is faster than the slow reduction pathway, the entire racemic mixture is converted into a single, highly enriched stereoisomer of the product alcohol.[9] Commercially available KRED kits offer a panel of enzymes that can selectively produce either the syn or anti diastereomers, providing access to different product configurations from the same starting material.[1][8]

Visualizing the DYRKR Workflow

Caption: Workflow for Dynamic Reductive Kinetic Resolution (DYRKR).

Reactions at the α-Carbon: Beyond Fluorination

While the α-position is the site of fluorination, its reactivity does not end there. The electron-withdrawing environment allows for further functionalization.

-

Alkylation: In cases where an α-proton remains, the corresponding enolate can be alkylated. Asymmetric phase-transfer catalysis has been used to achieve enantioselective alkylation of tert-butyl α-fluoro-β-keto esters, providing an alternative route to α-fluoro-α-alkyl-β-keto esters.[11]

-

Electrophilic Amination: The α-position can be aminated using electrophilic nitrogen sources like azodicarboxylates.[6][12] This reaction has been developed into a catalytic, asymmetric process, opening a pathway to α-fluoro-α-amino acid derivatives, which are of significant interest in drug design.[6]

Decarboxylation Reactions: Generating Novel Enolate Equivalents

The ester group of β-keto esters can be removed through hydrolysis and decarboxylation, typically under acidic or basic conditions, to yield a ketone.[13] In the context of fluorinated analogues, this reactivity can be harnessed in more sophisticated ways.

A notable example is the Krapcho-type decarboxylative aldol reaction of α,α-difluoro-β-keto esters.[14][15] In this process, a Lewis acid like Yb(OTf)₃ promotes decarboxylation to generate a difluoroenolate in situ. This nucleophilic intermediate is then trapped by an aldehyde or ketone to form a new C-C bond, yielding a β-hydroxy-α,α-difluoroketone. This transformation cleverly uses the ester as a precursor to a reactive enolate, avoiding the direct use of potentially unstable difluoromethyl anions.[14][15]

Data Summary: Catalytic Asymmetric α-Fluorination

The following table summarizes representative results for the metal-catalyzed enantioselective fluorination of various β-keto esters, highlighting the effectiveness of different catalytic systems.

| Catalyst System | Substrate Type | Fluorinating Agent | Yield (%) | ee (%) | Reference |

| Ti/TADDOL | Acyclic β-Keto Ester | Selectfluor® | Good | 62-90 | [4] |

| Eu(III)/(S,R)-ind-pybox | Cyclic (Indanone) | NFSI | High | 81-96 | [4] |

| Cu(II)/Bis(oxazoline) | Acyclic β-Keto Ester | NFSI | Moderate | 61-75 | [3] |

| Fe(III)-salan | Acyclic β-Keto Ester | NFSI | 87 | 94 | [3] |

| Pd-BINAP | Acyclic β-Keto Ester | NFSI | High | High | [6] |

Conclusion and Future Outlook

α-Fluoro-β-keto esters are far more than simple fluorinated molecules; they are sophisticated chemical platforms. The interplay between the α-fluoro substituent and the dual carbonyls creates a finely tuned system for advanced organic synthesis. Mastery of their reactivity—from stereocontrolled synthesis via asymmetric fluorination to precise functionalization through biocatalytic reduction and novel decarboxylative couplings—provides chemists with a powerful toolkit for accessing novel chemical space. As the demand for more complex and effective fluorinated pharmaceuticals continues to grow, the strategic application of the α-fluoro-β-keto ester motif will undoubtedly play a pivotal role in the future of drug discovery and development.

References

-

Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Retrieved from [Link]

-

Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. Available at: [Link]

- Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545-547. (Note: General topic reference, direct URL not in search results)

-

Unknown Author. (n.d.). Enzymatic reduction of α‐fluoro‐β‐keto esters. ResearchGate. Retrieved from [Link]

-

Unknown Author. (2023). Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution. Journal of Chemical Education, 100(2), 856-862. Available at: [Link]

-

Unknown Author. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. Available at: [Link]

-

Unknown Author. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. ResearchGate. Retrieved from [Link]

-

Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. Available at: [Link]

-

Unknown Author. (n.d.). Synthesis of α‐fluoro‐β‐keto ester derivatives 6. ResearchGate. Retrieved from [Link]

-

Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. Available at: [Link]

-

Unknown Author. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. Available at: [Link]

-

Unknown Author. (2023). Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution. Journal of Chemical Education. Available at: [Link]

-

Ding, C.-H. (2009). Enantioselective Alkylation of α-Fluoro-β-Keto Esters by Asymmetric Phase-Transfer Catalysis. SciSpace. Available at: [Link]

-

Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. ResearchGate. Retrieved from [Link]

-

Unknown Author. (n.d.). Enantioselective alpha-Hydrazination of alpha-Fluoro-beta-Ketoesters Catalyzed by Bifunctional Organocatalysts. ResearchGate. Retrieved from [Link]

-

Unknown Author. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]

Sources

- 1. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 2. SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW (1999) | Franklin A. Davis | 45 Citations [scispace.com]

- 3. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective Alkylationof α-Fluoro-β-Keto Esters by Asymmetric Phase-TransferCatalysis (2009) | Chang-Hua Ding | 5 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. aklectures.com [aklectures.com]

- 14. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Value of Fluorine in Modern Chemistry

An In-Depth Technical Guide to the Electrophilic Fluorination of Ethyl Benzoylacetate

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, α-fluoro carbonyl compounds have emerged as highly valuable and versatile building blocks for the synthesis of complex, biologically active molecules.[3] Electrophilic fluorination provides one of the most direct and effective strategies for the selective installation of fluorine onto a nucleophilic carbon center.[3][4]

This guide offers a comprehensive technical overview of the electrophilic fluorination of ethyl benzoylacetate, a representative and widely accessible β-keto ester. We will delve into the core mechanistic principles, compare the industry's most prevalent fluorinating agents, provide detailed experimental protocols, and offer field-proven insights into reaction optimization and control.

Part 1: Core Principles of the Reaction

The Substrate: Keto-Enol Tautomerism of Ethyl Benzoylacetate

Ethyl benzoylacetate is a 1,3-dicarbonyl compound, a class of molecules characterized by two carbonyl groups separated by a single methylene carbon.[5][6] The protons on this α-carbon are acidic due to the resonance stabilization of the resulting conjugate base (the enolate). A crucial characteristic of ethyl benzoylacetate is its existence as a dynamic equilibrium of two tautomeric forms: the keto form and the enol form.

The reaction's success hinges on this equilibrium. The electron-rich C=C double bond of the enol tautomer, or the more potent nucleophilic enolate anion generated in the presence of a base, is the active species that attacks the electrophilic fluorine source.[7] The rate-determining step is often the enolization of the substrate, which dictates the overall kinetics of fluorination.[7]

Caption: Keto-enol tautomerism of ethyl benzoylacetate.

The Reagents: Taming the Most Electronegative Element

Direct fluorination with elemental fluorine (F₂) is highly exothermic and notoriously difficult to control, limiting its practical application.[8] The development of modern electrophilic fluorinating agents has revolutionized the field by providing stable, safe, and selective sources of "electrophilic fluorine" (F⁺).[9][10] These reagents are engineered with highly electron-withdrawing groups attached to a nitrogen atom, which in turn is bonded to fluorine. This N-F bond is polarized, rendering the fluorine atom electron-deficient and susceptible to nucleophilic attack.[9]

For the fluorination of ethyl benzoylacetate, two N-F reagents stand out for their efficacy and widespread adoption:

-

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a cationic, crystalline, and highly reactive agent.[1] Its key advantages include excellent stability in air and moisture, operational simplicity, and broad functional group tolerance, making it a workhorse in both academic and industrial settings.[1][3]

-

N-Fluorobenzenesulfonimide (NFSI): This neutral N-F reagent is a bench-stable, crystalline solid that is soluble in a wide range of common organic solvents.[11][12] While sometimes considered milder than Selectfluor®, it is a powerful and highly effective reagent for the fluorination of β-keto esters and other activated methylene compounds.[9][13][14]

Part 2: The Reaction Mechanism: A Step-by-Step Analysis

The electrophilic fluorination of ethyl benzoylacetate proceeds through a well-understood, logical sequence. While the precise nature of the transition state (SN2 versus Single Electron Transfer) remains a topic of mechanistic debate for some substrates, the pathway involving an enol or enolate intermediate is widely accepted as the operative mechanism for 1,3-dicarbonyl compounds.[9]

Caption: Generalized mechanism for electrophilic fluorination.

-

Enolization/Enolate Formation: The reaction initiates with the conversion of the ethyl benzoylacetate from its keto form to its more nucleophilic enol tautomer. This process can be significantly accelerated by the addition of a base (e.g., Na₂CO₃, Cs₂CO₃), which deprotonates the α-carbon to form the highly reactive enolate anion. However, with a potent fluorinating agent like Selectfluor®, the reaction can often proceed efficiently even without a base, particularly in polar solvents that facilitate enolization.[3][15]

-

Nucleophilic Attack: The electron-rich enolate attacks the electrophilic fluorine atom of the N-F reagent in an Sₙ2-type displacement. The π-electrons from the C=C double bond form a new, stable C-F bond.

-

Product Formation: This attack concurrently breaks the N-F bond, transferring the fluorine to the substrate and leaving behind the neutral or anionic nitrogen-containing byproduct. The carbonyl group is regenerated, yielding the final product, ethyl 2-fluoro-2-benzoylacetate.

Part 3: Experimental Protocols and Data

The choice between Selectfluor® and NFSI often depends on the specific substrate, desired reaction conditions (e.g., presence of acid/base sensitive groups), and cost considerations. Below are representative, self-validating protocols for the monofluorination of ethyl benzoylacetate.

Protocol 1: Fluorination using Selectfluor®

This protocol is valued for its simplicity and often catalyst-free conditions, leveraging the high reactivity of Selectfluor®.[15]

Step-by-Step Methodology:

-

Preparation: To a solution of ethyl benzoylacetate (1.0 eq.) in acetonitrile (MeCN) or an aqueous solvent system (e.g., MeCN/H₂O) (approx. 0.1 M concentration) in a round-bottom flask, add Selectfluor® (1.1 eq.) in one portion at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots until the starting material is consumed (typically 1-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 2-fluoro-2-benzoylacetate.

Protocol 2: Fluorination using N-Fluorobenzenesulfonimide (NFSI)

This method often employs a base to enhance the nucleophilicity of the substrate, ensuring efficient reaction with the neutral NFSI reagent.[16]

Step-by-Step Methodology:

-

Preparation: To a stirred suspension of a base, such as cesium carbonate (Cs₂CO₃) (1.5 eq.), in a suitable solvent like MeCN or DMF (approx. 0.1 M) in a round-bottom flask, add ethyl benzoylacetate (1.0 eq.) at room temperature.

-

Enolate Formation: Stir the mixture for 15-30 minutes to allow for enolate formation.

-

Reagent Addition: Add NFSI (1.2 eq.) to the mixture in one portion.

-

Reaction & Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until completion (typically 2-6 hours).

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue via silica gel column chromatography to yield the desired product.

Data Summary: A Comparative Overview

The following table summarizes typical conditions and outcomes for the fluorination of ethyl benzoylacetate, providing a clear basis for experimental design.

| Parameter | Selectfluor® Protocol | NFSI Protocol |

| Fluorinating Agent | F-TEDA-BF₄ (Selectfluor®) | N-Fluorobenzenesulfonimide (NFSI) |

| Stoichiometry (Reagent) | 1.0 - 1.2 equivalents | 1.1 - 1.5 equivalents |

| Solvent | Acetonitrile, MeCN/H₂O | Acetonitrile, THF, DMF |

| Base | Often not required[15] | Typically required (e.g., Cs₂CO₃, Na₂CO₃)[16] |

| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |

| Typical Reaction Time | 1 - 4 hours | 2 - 8 hours |

| Yield | Good to Excellent (>85%)[15] | Good to Excellent (>80%)[16] |

Product Characterization: The final product, ethyl 2-fluoro-2-benzoylacetate, is typically a liquid or low-melting solid.[17] Its identity and purity are confirmed using standard analytical techniques:

-

¹⁹F NMR: A characteristic signal for the single fluorine atom.

-

¹H NMR: Disappearance of the α-methylene singlet and appearance of a doublet for the remaining α-proton (if present, though not in the final product) due to H-F coupling.

-

¹³C NMR: A characteristic signal for the carbon bearing the fluorine, which appears as a doublet due to C-F coupling.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the fluorinated product (C₁₁H₁₁FO₃, MW: 210.20 g/mol ).

Part 4: Process Control and Field Insights

Caption: A typical experimental workflow for electrophilic fluorination.

-

Controlling Selectivity (Mono- vs. Difluorination): For substrates with two acidic α-protons, such as 1,3-diketones, the stoichiometry of the fluorinating agent is critical.[15] Using ~1 equivalent favors monofluorination, whereas an excess of the reagent, often coupled with a base, can drive the reaction towards the difluorinated product.[3][18] For ethyl benzoylacetate, which has two α-protons, careful control of stoichiometry is essential to selectively obtain the monofluorinated product.

-

Solvent Effects: Polar aprotic solvents like acetonitrile are highly effective as they can dissolve both the substrate and the fluorinating agents while promoting the desired ionic mechanism. The use of aqueous media with Selectfluor® is an attractive green chemistry alternative that can sometimes accelerate the reaction.[7][15]

-

Safety and Handling: While significantly safer than elemental fluorine, N-F reagents are powerful oxidizing agents. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Avoid inhalation of dust and contact with skin.

Conclusion

The electrophilic fluorination of ethyl benzoylacetate is a robust and reliable transformation that provides efficient access to the valuable α-fluoro-β-keto ester building block. The choice between the cationic Selectfluor® and the neutral NFSI allows chemists to tailor reaction conditions to suit a wide variety of synthetic contexts. By understanding the fundamental principles of enolate reactivity, the mechanism of N-F reagents, and the key parameters for process control, researchers can confidently and effectively implement this critical C-F bond-forming reaction in their synthetic programs.

References

- Shu, T., Chen, L., & Ye, C. (2004). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Elsevier B.V. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYMqXQx273haNAhXVAkdusfKHfDobZwuwiBD8zptDAcSKar-7V5Be6GXqnZYeK3NBVtF1w-sFBn4zVsV0ZyeHke0lJq2KmRn7ODe5bixRKzGYZEC_-IBb760HRMFrilyyaOzmBtChAu9X8H7aA3nSAFppC6PGbOYuv5Y37CRF35YWAIYBPnNfbrzRmvbeM2iv55D61q8k=]

- Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPqpTg8n2RFRbPnP6NsITKm3Xnvqv2tufxFAOStnmA5h0uowV5l0W21QG7Y3ooMkjUWBryCN34o4sM-RYHgBDQO69MGo3PMIUw8z2xIjVvOd6ZyMatLqtBRXpK2eXDJktJJvH-EVT7R5KYjTY3XZ6pUFkVP7_7vxE4wtx_3eQnWA==]

- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 1-44. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaqW_Eq7Csu1OkXJpvMhagizWTaSE5Kw-OWHg3St6EZY8Bdn201A7uCoq2KGUXWhS8ETMYRXnq8434AXa-BwU1nRqHdQ76U-53l3tKN-kVOUrw2EG9jHyaX8dL7b4Z_XMZEGb6Ng==]

- Stipetic, E., Toth, M., & Uzarevic, K. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 132-140. [https://vertexaisearch.cloud.google.

-

Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). . [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxqLJr9f48AJiEgc4znkjxNTIAjo8I0RF2x56DhXpqyt7TZMBQPRELpVpN9s9kue8DeXw2OhSrgkfy8yG1C9SGLhZUiCeM8Sd3G6LivjBcl063eGW0jNpoGvCURKVVmc_gjmvEwn5WiM2uGvn7zRkeLfNsQtGLRHmQDMm4JQ72q0Xz]

- Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(5), 683-712. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFRUp7YpKWZy-ZTYwP2C2K2Ig6Yp-OnPMI52ygeM4sXZfto57B1GwpAJc3LhyGl2w1w7Psqo50swTK3dZIzbJfQbLPa6qXLcAspOlQmSZzDvNpk1K3W8isUoWdjCB0vmpMw4qkOWabBH33VBqdSQDdiSAKpeCRwDz5wPWo]

- Tang, L., Yang, Z., Jiao, J., Cui, Y., Zou, G., Zhou, Q., Zhou, Y., Rao, W., Ma, X. (2019). Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 84(16), 10449-10458. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnOVrZnS8bCaoiiAvyv9KaskKESzYicwl-6EVkfnjAdsiWKgly1nAgxgT17PxadZT89Gc7qDZdQYca7Hw2D3FS2e09PvdmqcObUUcpuX6LH0pfnd_slddBsMjllwrhsGvWNkHmIiY04ABiNEo9IwQ=]

- ResearchGate. (n.d.). Quinuclidine-mediated direct fluorination of ethyl benzoylacetate derivatives 4a-g. [Diagram]. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLc1UlUdaw5JgC3eTSRaO4F53Ez_jmCKtB2xKoOn3TBtHnytmigbrxGC4e4sJSeAHYFKN4NQDx1dNISFtifSUKYOlNduCyTYX-3mbNDKlXCk7p5w5fGNiIHNxpUpBzCLMIGPRChIlSLvKxh-scp0wSDggz1K1njvMPAWXhJb99xzI614t3oDEQOUuJouLIIe0ucnhirVVs3ZYhaAYNy4yoo8jlzGkXeqIEmzZNpS_LdLaiPoFEYgeRlWgai2eyJ9jV]

- Stipetic, E., Toth, M., & Uzarevic, K. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluoro-. Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEALhqbOMubwyrX2b_Swq9BKYUctOhTAkCXOOPG2IlWSH-1ukR1AzEPWESlKxihI2sM9Y-EINdjyoqhL9nZFuZeyV8CL25VoZTwolnLJKUiNJkxo5BMJFm7h52LOWNuYjU52EdvyqiRVjydrkizRdLF__fPVikGZjB58R_hgvziE-cd]

- ResearchGate. (n.d.). Fluorination of 1,3-dicarbonyl compounds. [Table]. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUrIgUJlzpEEMvIvvtdGNnsFq7kfpKTKQTKF3mVrxK3J9BjGu_HxODMQji9-aFyWulwQBQmzF3L5fL2GNQyKRO84I1pC_1Lkgx6v-L-epE5GxU4lvE6hbR3X1g9f2VeQXM3PYn4bpY92kpOPu9C6gZqd1ntRl2xJ0UnV0YpTV_V-7DkHuVJ1WHBY9zQbVnC7eG0SAm5YkBDA==]

- ResearchGate. (n.d.). (a) Reaction scheme for fluorination reactions of 1,3-dicarbonyls 5a–d... [Diagram]. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3Q6YZ8imYXh46mKzbhAC7tP1MHg9J7Ma-f7mf63RB7bPks3ws0nscp6CDZ-TLCCUE554geOQVYcXRTdGx2Wewe_XHNMEv8o8sF8sgj3coKwLymqa2qIeDYQyiDtoiUfeyr5kOSlf_TKW145NEFSZC_zYy0jvMyMMtBjk_oAqsIjtvmwXCAalMithRc90ChbiJop3E8WkVpfg_8GjEEY6bWmAu1KciTD3BAh0lpjoQelvtAos1RndjxplHdzcKXDOnIUk8]